(2E)-N-[3-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide
Overview
Description
(2E)-N-[3-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride to form 3-(acetylamino)phenyl.
Aldol Condensation: The acetylated product is then subjected to aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.
Amidation: The final step involves the reaction of the intermediate with 2-methyl-3-phenylprop-2-enoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[3-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-N-[3-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials and polymers.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-methyl-3-phenylprop-2-enamide
- N-(3-acetylphenyl)-2-methyl-3-phenylprop-2-enamide
Uniqueness
(2E)-N-[3-(acetylamino)phenyl]-2-methyl-3-phenylprop-2-enamide is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Its combination of aromatic and amide groups provides a distinct profile compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(3-acetamidophenyl)-2-methyl-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(11-15-7-4-3-5-8-15)18(22)20-17-10-6-9-16(12-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSTYLHMIRAAJI-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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